

An In-depth Technical Guide to the Spectroscopic Data of trans-2-Hexene

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Compound of Interest

Compound Name: 2-Hexene

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This technical guide provides a comprehensive overview of the spectroscopic data for trans-**2-Hexene**, a key building block in organic synthesis. The document presents quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a logical workflow for spectroscopic analysis is visualized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for trans-**2-Hexene**.

Infrared (IR) Spectroscopy

Table 1: Infrared Spectral Data for trans-**2-Hexene**

Wavenumber (cm ⁻¹)	Assignment
~2965	C-H stretch (alkane)
~2930	C-H stretch (alkane)
~2875	C-H stretch (alkane)
~1670	C=C stretch (alkene, trans)
~1460	C-H bend (alkane)
~965	=C-H bend (alkene, trans, out-of-plane)

Note: The IR spectrum of **2-Hexene** (isomer not specified) is available in the NIST Gas-Phase Infrared Database. The peaks listed are characteristic for a trans-alkene structure.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for trans-**2-Hexene** in CDCl₃[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.45	m	1H	H-3
~5.42	m	1H	H-2
~1.95	m	2H	H-4
~1.64	d	3H	H-1
~1.36	sextet	2H	H-5
~0.89	t	3H	H-6

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for trans-**2-Hexene**[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
~131.5	C-3
~125.0	C-2
~34.5	C-4
~22.5	C-5
~17.5	C-1
~13.5	C-6

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for trans-2-Hexene^[2]

m/z	Relative Intensity (%)	Assignment
84	34.3	[M] ⁺ (Molecular Ion)
69	19.5	[M - CH ₃] ⁺
55	100.0	[C ₄ H ₇] ⁺ (Base Peak)
42	45.2	[C ₃ H ₆] ⁺
41	36.8	[C ₃ H ₅] ⁺
29	21.3	[C ₂ H ₅] ⁺
27	17.9	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of Liquid trans-**2-Hexene**

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- **Sample Application:** Place a single drop of liquid trans-**2-Hexene** onto the center of the ATR crystal.
- **Data Acquisition:** Lower the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. Initiate the spectral scan over the desired range (typically 4000-400 cm^{-1}).
- **Data Processing:** The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy of trans-**2-Hexene**

- **Sample Preparation:** Dissolve approximately 5-20 mg of trans-**2-Hexene** in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Transfer to NMR Tube:** Transfer the solution into a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the CDCl_3 . Shim the magnetic field to achieve homogeneity and optimal resolution.
- **^1H NMR Acquisition:**
 - Acquire the ^1H NMR spectrum using a standard pulse program.
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to approximately 220 ppm.
 - A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and reference them to the TMS signal (0.00 ppm for both ¹H and ¹³C).
 - For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Mass Spectrometry (MS)

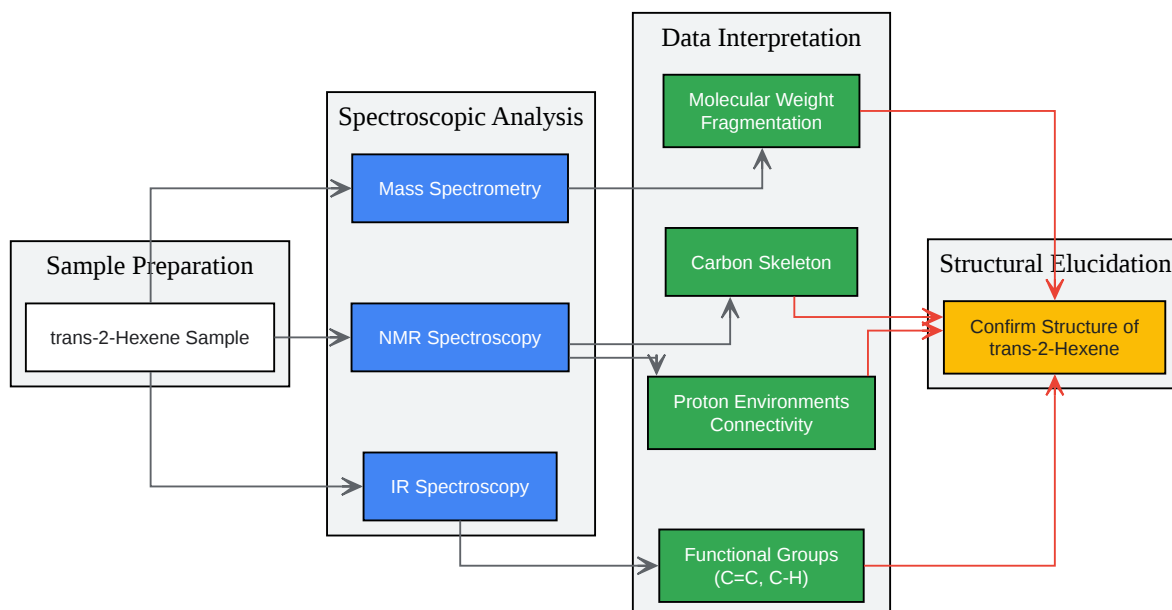
Gas Chromatography-Mass Spectrometry (GC-MS) of trans-**2-Hexene**

- Sample Preparation: Prepare a dilute solution of trans-**2-Hexene** in a volatile solvent (e.g., hexane or dichloromethane).
- GC-MS System Setup:
 - Install a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5ms) in the gas chromatograph.
 - Set the GC oven temperature program to effectively separate trans-**2-Hexene** from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.
 - Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization of the sample (e.g., 250°C).
 - Use helium as the carrier gas at a constant flow rate.

- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector.
- Mass Spectrometer Acquisition:
 - Set the mass spectrometer to scan over a mass range that includes the molecular ion of **trans-2-Hexene** (e.g., m/z 35-200).
 - Use electron ionization (EI) at a standard energy of 70 eV.
- Data Analysis:
 - Identify the peak corresponding to **trans-2-Hexene** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trans-2-Hexene**.



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Caption: Workflow for Spectroscopic Analysis of trans-**2-Hexene**.

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